tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride
Overview
Description
tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the protection of the indole nitrogen using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its stability and solubility make it suitable for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The aminomethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carboxylic acid
- Indole-3-acetic acid
- Indole-3-butyric acid
Uniqueness
tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is unique due to the presence of the tert-butyl and aminomethyl groups. These groups enhance the compound’s stability, solubility, and biological activity, making it distinct from other indole derivatives.
Biological Activity
Tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Indole derivatives, including this compound, are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its structural features:
- Indole Ring : The indole moiety interacts with various biological targets, including enzymes and receptors, modulating their activity.
- Aminomethyl Group : This group enhances the compound's binding affinity and specificity, which may lead to improved biological effects.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the indole structure can significantly influence the biological activity of related compounds. For instance:
- Functional Groups : The presence of the tert-butyl and aminomethyl groups increases stability and solubility compared to other indole derivatives.
- Comparative Analysis : Compounds such as indole-3-carboxylic acid and indole-3-acetic acid have been studied for their biological activities; however, this compound exhibits unique properties due to its specific substituents.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of indole derivatives. For example:
- Cytotoxicity Studies : this compound has shown cytotoxic effects in various cancer cell lines. The mechanism involves disruption of microtubule polymerization, leading to mitotic arrest and subsequent cell death .
Compound | Cell Line | GI50 (μM) | Mechanism |
---|---|---|---|
This compound | GBM Cells | <0.1 | Microtubule disruption |
Indole derivative A | FaDu Hypopharyngeal | 0.5 | Apoptosis induction |
Indole derivative B | MCF7 Breast Cancer | 0.2 | Cell cycle arrest |
Anti-inflammatory Properties
Indole derivatives are also recognized for their anti-inflammatory effects. This compound may interact with inflammatory pathways, potentially modulating cytokine release and immune responses .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.
Study on GBM Cells
In a study examining the effects on glioblastoma (GBM) cells, this compound demonstrated significant cytotoxicity at concentrations as low as 0.6 μM. The study reported morphological changes consistent with cell death, including plasma membrane blebbing and cytoplasmic vacuolation .
Ophthalmic Applications
Research has explored the use of similar indole derivatives in ophthalmic formulations for treating conditions like age-related macular degeneration (AMD). These studies suggest a potential role for indoles in targeting ocular diseases through topical applications .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)indole-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16;/h4-7,9H,8,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOHOPFKAGAFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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